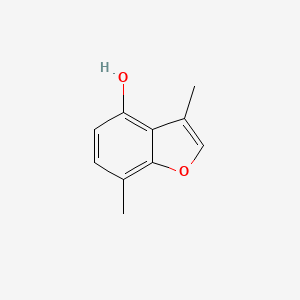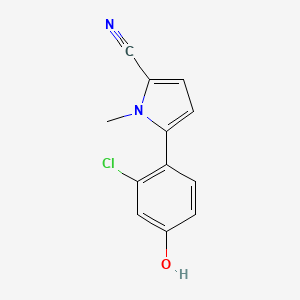
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique substitution pattern, which includes a chloro and hydroxy group on the phenyl ring, a methyl group on the pyrrole ring, and a nitrile group at the 2-position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-hydroxybenzaldehyde and 1-methylpyrrole-2-carbonitrile.
Condensation Reaction: The 2-chloro-4-hydroxybenzaldehyde undergoes a condensation reaction with 1-methylpyrrole-2-carbonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs in a polar solvent like ethanol or methanol.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrrole ring structure. This step may require heating and the use of a catalyst such as p-toluenesulfonic acid.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Amines, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or immune response. By modulating these pathways, it can influence various biological processes.
類似化合物との比較
5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 5-(2-chloro-4-hydroxyphenyl)-1H-pyrrole-2-carbonitrile
- 5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carboxamide
- 5-(2-chloro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
-
Uniqueness: : The presence of the nitrile group at the 2-position of the pyrrole ring distinguishes this compound from its analogs. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C12H9ClN2O |
|---|---|
分子量 |
232.66 g/mol |
IUPAC名 |
5-(2-chloro-4-hydroxyphenyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C12H9ClN2O/c1-15-8(7-14)2-5-12(15)10-4-3-9(16)6-11(10)13/h2-6,16H,1H3 |
InChIキー |
LJRNKEKZXCFNMG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=C1C2=C(C=C(C=C2)O)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


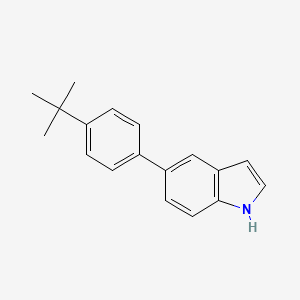


![4-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15206499.png)
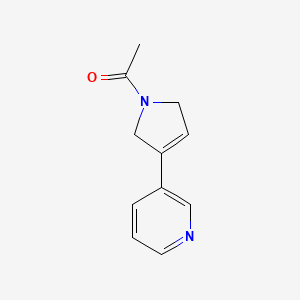

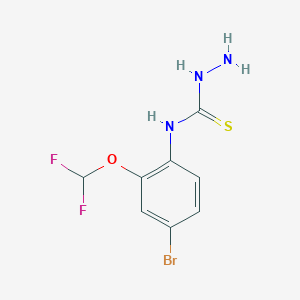
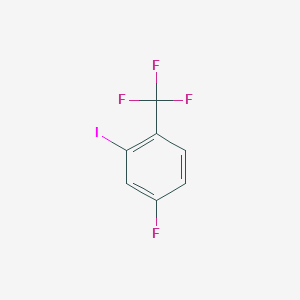

![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
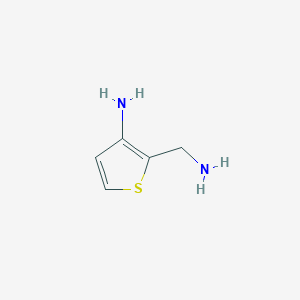
![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)
